Pretamazium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

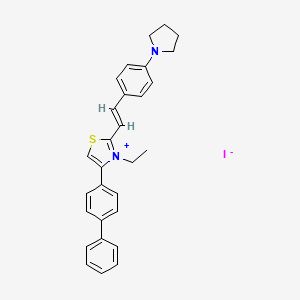

Pretamazium iodide is a useful research compound. Its molecular formula is C29H29IN2S and its molecular weight is 564.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Pretamazium iodide is a compound that has garnered interest in various biological applications, particularly in the field of pharmacology and toxicology. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is an iodinated compound that may have implications in medical treatments and research. Its mechanism of action and biological effects are closely related to its interaction with iodine metabolism and thyroid function.

The biological activity of this compound is primarily linked to its role in iodine metabolism. Iodine is essential for the synthesis of thyroid hormones, which regulate various physiological processes including metabolism, growth, and development. Disruptions in iodine levels can lead to thyroid dysfunction, which has been observed in studies involving perchlorate, a compound known to interfere with iodide uptake in the thyroid gland .

1. Thyroid Function

Research indicates that iodide compounds can significantly influence thyroid hormone levels. A study examining urinary iodine concentrations showed circadian rhythmicity in both adults and children, highlighting the importance of consistent iodine intake for maintaining proper thyroid function .

Table 1: Urinary Iodine Concentration (UI) Findings

| Subject Group | Average UI (µg/L) | Circadian Rhythm Observed |

|---|---|---|

| Adults | Varies by time | Yes |

| Children | Varies by time | Yes |

2. Impact on Development

The National Academy of Sciences has identified vulnerable populations, such as fetuses of pregnant women with hypothyroidism or iodide deficiency, as being particularly sensitive to disruptions in iodine levels. This underscores the need for adequate iodide intake during pregnancy to support fetal development .

Case Studies

Case Study 1: Iodine Supplementation Effects

A clinical trial conducted on pregnant women demonstrated that supplementation with iodide led to improved thyroid hormone levels and better developmental outcomes in offspring. The study monitored iodine intakes and assessed the impact on maternal and neonatal health.

Case Study 2: Perchlorate Exposure

A cohort study assessed the effects of perchlorate exposure on iodine uptake in a population with varying dietary iodide intake. Results indicated that higher levels of perchlorate were associated with reduced urinary iodine concentrations, suggesting a potential risk for thyroid dysfunction .

Research Findings

Recent research highlights the significance of monitoring iodine intake across different populations:

- Iodine Intake Estimates : Average daily intakes of iodine were found to range from 138 to 353 µg/person/day across various demographic groups, indicating sufficient intake for most individuals but potential deficiencies in specific populations .

- Circadian Variability : The circadian rhythm of urinary iodine excretion suggests that timing of sample collection can significantly affect perceived iodine status, emphasizing the need for standardized sampling protocols in research .

Propriétés

Numéro CAS |

24840-59-3 |

|---|---|

Formule moléculaire |

C29H29IN2S |

Poids moléculaire |

564.5 g/mol |

Nom IUPAC |

3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium;iodide |

InChI |

InChI=1S/C29H29N2S.HI/c1-2-31-28(26-15-13-25(14-16-26)24-8-4-3-5-9-24)22-32-29(31)19-12-23-10-17-27(18-11-23)30-20-6-7-21-30;/h3-5,8-19,22H,2,6-7,20-21H2,1H3;1H/q+1;/p-1 |

Clé InChI |

PHLNJRSJIHEEGV-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

SMILES isomérique |

CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |

SMILES canonique |

CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.